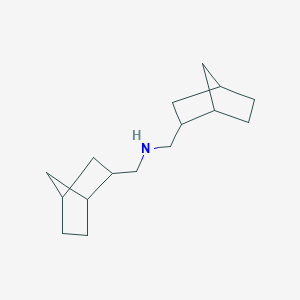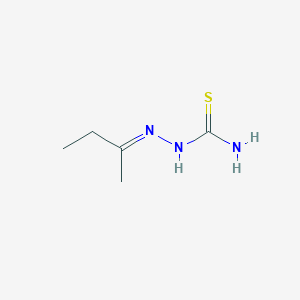
2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide (DMBS) is a chemical compound that has become increasingly popular in scientific research due to its unique properties and potential applications. DMBS is a sulfonamide derivative that has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide is complex and depends on the specific application. 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide has been found to inhibit carbonic anhydrase, which is important for the regulation of pH and CO2 levels in the body. Additionally, 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide has been found to modulate ion channels, which are important for the regulation of membrane potential and cellular signaling.
Biochemical And Physiological Effects
2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide has been found to have a wide range of biochemical and physiological effects, including the inhibition of carbonic anhydrase, the modulation of ion channels, and the potential for cancer therapy. 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide has also been found to have anti-inflammatory and anti-oxidant effects.
Advantages And Limitations For Lab Experiments
2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide has several advantages for lab experiments, including its ability to selectively target specific biological processes and its relatively low toxicity. However, 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide also has several limitations, including its high cost and the difficulty of synthesizing and purifying the compound.
Future Directions
There are several future directions for research on 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide, including the development of new synthesis methods to improve the yield and purity of the compound, the investigation of the potential for 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide as a cancer therapy, and the exploration of the potential for 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide as a modulator of ion channels in the nervous system.
Conclusion:
In conclusion, 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide is a sulfonamide derivative that has become increasingly popular in scientific research due to its unique properties and potential applications. 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects. 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide has several advantages for lab experiments, including its ability to selectively target specific biological processes and its relatively low toxicity. However, 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide also has several limitations, including its high cost and the difficulty of synthesizing and purifying the compound. There are several future directions for research on 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide, including the development of new synthesis methods and the investigation of the potential for 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide as a cancer therapy and a modulator of ion channels in the nervous system.
Synthesis Methods
2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 2,4-dichlorobenzenesulfonyl chloride with 4-methoxybenzylamine in the presence of a base. The reaction is typically carried out in an organic solvent and requires careful temperature control and purification steps to obtain a pure product.
Scientific Research Applications
2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide has been extensively used in scientific research as a tool to study the role of sulfonamides in various biological processes. 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide has been found to have a wide range of applications, including as an inhibitor of carbonic anhydrase, a target for cancer therapy, and a modulator of ion channels.
properties
Product Name |
2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C14H13Cl2NO3S |
Molecular Weight |
346.2 g/mol |
IUPAC Name |
2,4-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-20-12-5-2-10(3-6-12)9-17-21(18,19)14-7-4-11(15)8-13(14)16/h2-8,17H,9H2,1H3 |
InChI Key |
SECLGQFPERVHHA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)
![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)


